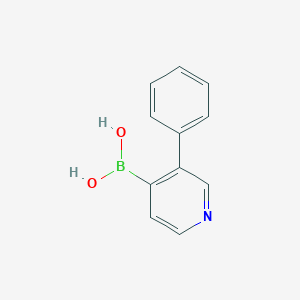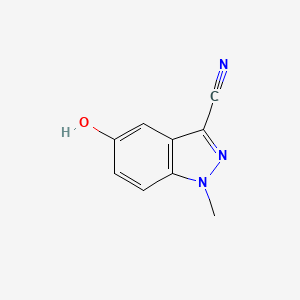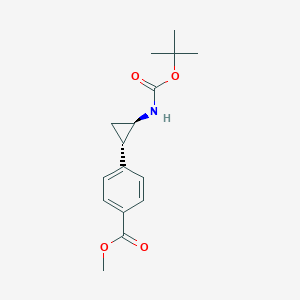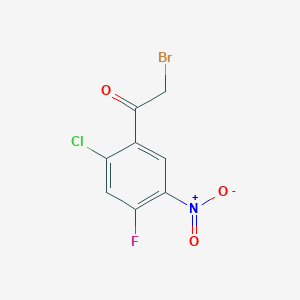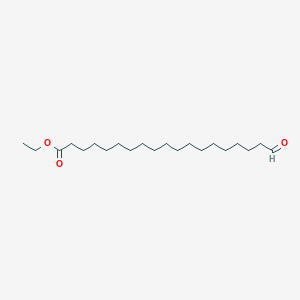
Ethyl 19-oxononadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 19-oxononadecanoate is an organic compound with the molecular formula C21H40O3 It is an ester derivative of nonadecanoic acid, featuring an ethyl group attached to the carboxyl group and a ketone functional group at the 19th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 19-oxononadecanoate can be synthesized through several methods. One common approach involves the esterification of nonadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. Another method involves the oxidation of ethyl nonadecanoate using an oxidizing agent like potassium permanganate to introduce the ketone functional group at the 19th carbon position .
Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Post-reaction, the product is purified through distillation and recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 19-oxononadecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or acidic catalysts.
Major Products:
Oxidation: Nonadecanoic acid derivatives.
Reduction: Ethyl 19-hydroxynonadecanoate.
Substitution: Ethyl 19-amino- or 19-thiononadecanoate.
Applications De Recherche Scientifique
Ethyl 19-oxononadecanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in lipid metabolism and as a model compound in studying ester and ketone functionalities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mécanisme D'action
The mechanism of action of ethyl 19-oxononadecanoate involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes involved in lipid metabolism, potentially modulating their activity and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Ethyl nonadecanoate: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
Ethyl 19-hydroxynonadecanoate:
Nonadecanoic acid: The parent acid of ethyl 19-oxononadecanoate, used in similar applications but with different chemical properties
Uniqueness: this compound’s unique combination of ester and ketone functionalities makes it a versatile compound in synthetic chemistry. Its ability to undergo various chemical transformations and its potential biological activities distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C21H40O3 |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
ethyl 19-oxononadecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-24-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22/h20H,2-19H2,1H3 |
Clé InChI |
WDVFEMFCCULYGV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


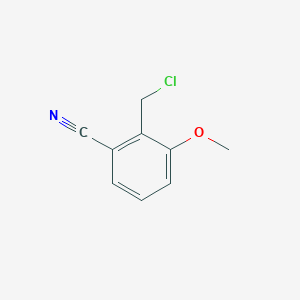
![2-Bromo-7-(3,5-dichlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12955932.png)
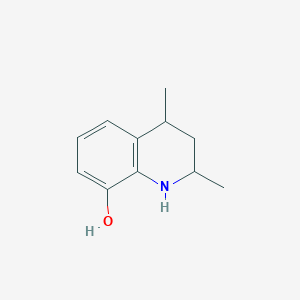

![(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B12955964.png)
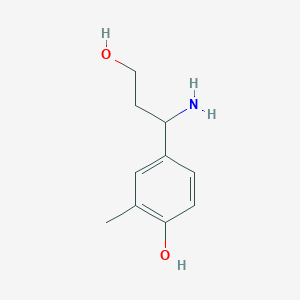
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
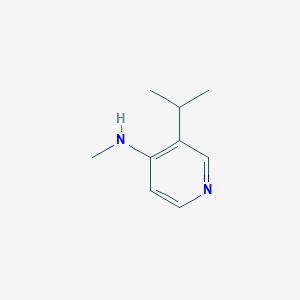
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
